2-Methoxyethyl chloroformate, tech. 85%, Thermo Scientific Chemicals
2-Methoxyethyl chloroformate is an organic compound with the molecular formula C4H7ClO3. It is characterized by the presence of a chloroformate functional group, which is known for its reactivity in various chemical transformations. This compound appears as a colorless liquid and is primarily used as a reagent in organic synthesis, particularly in the preparation of esters and other derivatives through acylation reactions. Its structure includes a methoxyethyl group, which enhances its solubility and reactivity compared to other chloroformates.
While specific biological activity data for 2-methoxyethyl chloroformate is limited, compounds in its class often exhibit significant biological properties. Chloroformates are known to interact with various biological molecules, potentially influencing enzyme activity or serving as intermediates in drug synthesis. Its derivatives may show antimicrobial or antifungal activity depending on their structural modifications .
The synthesis of 2-methoxyethyl chloroformate typically involves the reaction of methoxyethyl alcohol with phosgene or its derivatives. The general synthetic route includes:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of chloroformates in organic synthesis.
Interaction studies involving 2-methoxyethyl chloroformate focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate its role in various synthetic pathways, particularly in understanding how it can facilitate ester and amide bond formation. Additionally, research into its hydrolysis products provides insights into its stability and potential environmental impact when used in industrial applications .
Several compounds share structural similarities with 2-methoxyethyl chloroformate, including:
Compound | Molecular Formula | Key Characteristics |
The synthesis of chloroformates dates to the mid-20th century, driven by their utility in carbamate production. Early methods involved reacting alcohols with phosgene, a process optimized for industrial-scale chloroformate production. For 2-methoxyethyl chloroformate, the development likely followed analogous routes, substituting 2-methoxyethanol as the alcohol precursor. While specific historical records for this compound are sparse, its emergence aligns with advancements in phosgene-based chemistry and the demand for milder acylating agents in organic synthesis. Chemical Classification and Nomenclature
The compound is classified as a chloroformate, a subclass of acyl chlorides, distinguished by its oxygen-linked alkyl group. Its systematic name reflects the methoxyethyl substituent and the chloroformate functional group. Synonyms include chloroformic acid 2-methoxyethyl ester and (2-methoxyethoxy)carbonyl chloride. 2-Methoxyethyl chloroformate represents a specialized organic compound within the chloroformate family, characterized by its distinctive molecular formula C₄H₇ClO₃ and molecular weight of 138.55 grams per mole [1] [2]. The compound exhibits a linear structure incorporating a methoxyethyl group attached to a chloroformate functional group, creating a molecule with significant synthetic utility in organic chemistry [3]. The structural framework consists of four carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms, arranged in a specific configuration that imparts unique chemical properties to the molecule [1] [4]. The molecular architecture of 2-methoxyethyl chloroformate can be represented by the linear formula CH₃OCH₂CH₂OCOCl, which clearly delineates the connectivity pattern between the constituent atoms [1]. This arrangement places the methoxy group (-OCH₃) at one terminus of the ethyl chain, while the chloroformate group (-OCOCl) occupies the opposite end, creating a bifunctional molecule with distinct reactive sites [3]. The compound maintains a monoisotopic mass of 138.008372 atomic mass units, reflecting the precise atomic composition and isotopic distribution within the molecule [5].
Structural Features of the Chloroformate GroupThe chloroformate functional group within 2-methoxyethyl chloroformate exhibits characteristic structural features that define its chemical behavior and reactivity patterns [6] [7]. This functional group consists of a carbonyl carbon atom bonded to both a chlorine atom and an oxygen atom, which in turn connects to the alkyl chain, creating the general structure R-O-CO-Cl [6] [7]. The chloroformate group can be conceptually understood as a derivative of either formic acid or carbonic acid, where the hydroxyl group has been replaced by a chlorine atom [6]. The carbonyl carbon within the chloroformate group adopts a planar trigonal geometry, with bond angles approximating 120 degrees around the central carbon atom [8]. The carbon-oxygen double bond exhibits typical carbonyl character with a bond length of approximately 122 picometers, while the carbon-chlorine bond extends to approximately 179 picometers [9]. The carbon-oxygen single bond connecting to the alkyl group measures approximately 144 picometers, consistent with ester linkage characteristics [9]. Structural analysis of chloroformate compounds reveals a preference for the anti-periplanar conformation, where the alkyl group is positioned cis to the carbonyl oxygen atom [8]. This conformational preference aligns with typical ester geometry and contributes to the overall stability of the molecule [8]. The chloroformate group demonstrates enhanced polarity of the carbon-chlorine bond and reduced polarity of the carbon-oxygen double bond compared to other carbonyl-containing compounds [8]. Electronic Properties and Resonance StructuresThe electronic structure of 2-methoxyethyl chloroformate involves significant delocalization of electron density across the chloroformate functional group, resulting in multiple resonance contributors that stabilize the molecular framework [10] [11]. The primary resonance structure features a carbon-oxygen double bond with the chlorine atom bearing a partial positive charge due to its electronegativity difference from carbon [10]. Secondary resonance structures involve the migration of electron density from the oxygen lone pairs toward the carbonyl carbon, creating additional stabilization through conjugation effects [10]. The chloroformate group exhibits distinctive electronic characteristics due to the presence of both electron-withdrawing and electron-donating substituents [8]. The chlorine atom functions as an electron-withdrawing group through inductive effects, while the alkoxy oxygen can participate in resonance donation to the carbonyl system [8]. This electronic interplay creates a polarized system where the carbonyl carbon maintains a significant partial positive charge, enhancing its electrophilic character [8]. Quantum chemical calculations indicate that the highest occupied molecular orbital primarily resides on the oxygen atoms, while the lowest unoccupied molecular orbital is centered on the carbonyl carbon and chlorine atom [12]. The energy gap between these frontier orbitals influences the compound's reactivity and spectroscopic properties [12]. The electronic structure also exhibits contributions from hyperconjugative interactions between the alkyl chain and the carbonyl system [13]. Stereochemical Considerations2-Methoxyethyl chloroformate lacks traditional stereogenic centers due to the absence of tetrahedral carbon atoms bearing four different substituents [14]. However, the molecule exhibits conformational flexibility arising from rotation around the carbon-carbon and carbon-oxygen single bonds within the methoxyethyl chain [15] [12]. This rotational freedom generates multiple conformational isomers that can interconvert through low-energy barriers [15]. The primary conformational considerations involve the orientation of the methoxyethyl chain relative to the chloroformate group [12]. Gas-phase electron diffraction studies of related chloroformate compounds demonstrate the coexistence of multiple conformers with different relative orientations of the alkyl chain and carbonyl group [12] [16]. The preferred conformations typically minimize steric interactions while maximizing favorable electrostatic interactions between polar groups [12]. Computational studies suggest that the methoxy group can adopt various orientations relative to the ethyl chain, creating gauche and anti conformations around the carbon-oxygen bonds [16]. The energy differences between these conformations are typically small, on the order of a few kilojoules per mole, allowing for rapid interconversion at room temperature [16]. The conformational population distribution depends on environmental factors such as temperature, solvent, and intermolecular interactions [16]. Standard Chemical IdentifiersPhysical State and Organoleptic Properties2-Methoxyethyl chloroformate exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to light yellow clear liquid with a distinctive appearance [1] [4] [2]. The organoleptic characteristics are primarily visual, as the compound displays a transparent to pale yellow coloration depending on purity and storage conditions [1] [4] [2]. The compound maintains its liquid state under standard laboratory conditions, making it suitable for various synthetic applications where liquid reagents are preferred. The physical state consistency is maintained across different temperature ranges typically encountered in laboratory settings, though the compound requires careful temperature control during storage to prevent degradation [4] [5] [6]. The liquid nature of 2-methoxyethyl chloroformate facilitates its handling and incorporation into reaction systems, particularly in organic synthesis applications. Thermodynamic PropertiesBoiling Point (157-158°C)The normal boiling point of 2-methoxyethyl chloroformate is consistently reported as 157-158°C at standard atmospheric pressure [7] [4] [5] [8]. This boiling point range demonstrates the compound's thermal stability under standard conditions and provides important information for distillation and purification processes. The relatively narrow range of 1°C indicates consistent measurements across multiple sources and high-quality analytical data. Under reduced pressure conditions, the boiling point decreases significantly to 59°C at 13 mmHg [1] [2] [3] [9]. This pressure-dependent behavior follows the expected thermodynamic relationships for organic compounds and provides practical information for vacuum distillation procedures. The substantial reduction in boiling point under reduced pressure conditions makes the compound amenable to gentle purification techniques that minimize thermal decomposition. Flash Point (58.9°C)The flash point of 2-methoxyethyl chloroformate is precisely determined as 58.9°C using closed cup methodology [4] [10] [6]. This value represents the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air. The flash point measurement is critical for safety considerations during handling, storage, and transportation of the compound. Alternative measurements using open cup methodology report flash point values in the range of 55-59°C [1] [5] [11]. The slight variation between closed cup and open cup measurements is consistent with expected differences in testing methodologies, with closed cup values typically being lower due to reduced vapor loss during testing. Vapor Pressure CharacteristicsComprehensive vapor pressure data for 2-methoxyethyl chloroformate are not readily available in the current literature [6]. The absence of detailed vapor pressure measurements represents a gap in the thermodynamic characterization of this compound. However, the relatively low flash point suggests moderate volatility at room temperature, indicating measurable vapor pressure under standard conditions. The vapor pressure characteristics can be inferred from the boiling point and flash point data, suggesting that the compound exhibits moderate volatility comparable to other chloroformate esters. The lack of specific vapor pressure data at various temperatures limits precise calculations for vapor-liquid equilibrium applications. Optical PropertiesRefractive Index (n20/D 1.4200)The refractive index of 2-methoxyethyl chloroformate is precisely measured as n20/D 1.4200 [7] [4] [12]. This value represents the ratio of the speed of light in vacuum to the speed of light in the compound at 20°C using the sodium D-line (589.3 nm) as the reference wavelength. The refractive index provides important information about the compound's optical density and molecular structure.Alternative measurements report a refractive index value of 1.42 [1] [2] [3], which represents the same value rounded to three significant figures. The consistency between these measurements confirms the accuracy of the optical characterization and provides confidence in the reported values for analytical identification purposes. The refractive index value of 1.4200 is consistent with organic compounds containing chlorine and oxygen functional groups, reflecting the compound's molecular composition and electronic structure. This optical property serves as a valuable analytical parameter for compound identification and purity assessment. Density and Specific Gravity (1.192 g/mL at 25°C)The density of 2-methoxyethyl chloroformate is precisely measured as 1.192 g/mL at 25°C [7] [4] [13]. This value indicates that the compound is denser than water, which is expected given the presence of chlorine atoms in the molecular structure. The density measurement provides essential information for volume-to-mass conversions in analytical and synthetic applications. The specific gravity, measured as the ratio of the compound's density to that of water at 20°C, is reported as 1.20 [1] [2] [3]. This value represents a temperature-corrected measurement that accounts for the thermal expansion of both the compound and water. The specific gravity measurement confirms the compound's higher density compared to water and provides temperature-corrected density information. The density values demonstrate good consistency across different measurement conditions and sources, providing reliable data for practical applications requiring accurate density information. The relatively high density reflects the molecular weight and compact structure of the compound. Solubility CharacteristicsSolubility in Organic Solvents2-Methoxyethyl chloroformate demonstrates excellent solubility in most organic solvents [7] [5] [11]. This broad solubility profile makes the compound highly versatile for organic synthesis applications, where compatibility with various reaction media is essential. The compound shows particular solubility in dichloromethane and ether [14], which are commonly used solvents in organic chemistry. The extensive solubility in organic solvents is attributed to the compound's molecular structure, which contains both polar and nonpolar regions that can interact favorably with various solvent systems. This characteristic facilitates the compound's use in diverse reaction conditions and purification procedures. Hydrolytic Behavior in Aqueous Media2-Methoxyethyl chloroformate exhibits limited solubility in water due to its hydrophobic characteristics [14]. However, the compound is highly susceptible to hydrolysis in aqueous media, undergoing rapid decomposition to release hydrochloric acid and methanol [14] . This hydrolytic behavior is characteristic of chloroformate esters and represents a significant consideration for handling and storage. The hydrolysis reaction proceeds readily in the presence of water, making the compound moisture sensitive [1] [4] [2]. This property requires careful storage under anhydrous conditions and the use of dry solvents in synthetic applications. The hydrolytic instability also limits the compound's use in aqueous reaction systems and necessitates protective measures during handling.
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GHS Hazard Statements
Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (13.64%): Fatal if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive;Acute Toxic Other CAS
628-12-6
Dates
Last modified: 08-16-2023
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